molecular formula C13H13F3N4O2 B2698050 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 2034374-05-3

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

Cat. No. B2698050
CAS RN: 2034374-05-3
M. Wt: 314.268
InChI Key: SMPIAEYUXMEUJJ-UHFFFAOYSA-N
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Description

“N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, hydrazonoyl halides can be used as reagents for the synthesis of heterocyclic compounds . They can undergo condensation reactions and serve as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The triazole ring is a key structural feature, which can manifest substituents around a core scaffold in defined three-dimensional representations .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it might react with europium under solvothermal conditions in pyridine to yield a homoleptic framework . It could also undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a triazole ring and a trifluoromethyl group could influence its properties .

Scientific Research Applications

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives have been investigated for their antibacterial properties. In a study by Zhang et al., novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity. Compound 2e exhibited superior antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with comparable efficacy to the first-line antibacterial agent ampicillin .

Anticancer Potential

While specific studies on the compound are limited, related triazolo[4,3-a]pyrazine derivatives have shown cytotoxic activity against cancer cell lines. Further research could explore their potential as anticancer agents .

Antiviral Applications

Although not directly studied for antiviral properties, the broader class of triazolo[4,3-a]pyrazine derivatives has been investigated for antiviral activity. Researchers have explored their potential as anti-HIV-1 agents and other viral targets .

Drug Discovery Programs

Nitrogen-containing heterocycles, including triazolo[4,3-a]pyrazine derivatives, play a crucial role in drug discovery. They serve as basic scaffolds for developing novel drugs, such as antipsychotics (e.g., chlorpromazine), antihypertensives (e.g., captopril), and antituberculosis agents (e.g., isoniazid) .

Safety and Hazards

The safety and hazards associated with this compound would depend on its precise chemical structure and properties. It’s important to handle such compounds with care and follow appropriate safety protocols .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. It could be of interest in the fields of medicinal chemistry, given the biological activities associated with triazole compounds .

properties

IUPAC Name

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c14-13(15,16)8-3-4-20-10(6-8)18-19-11(20)7-17-12(21)9-2-1-5-22-9/h3-4,6,9H,1-2,5,7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPIAEYUXMEUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

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